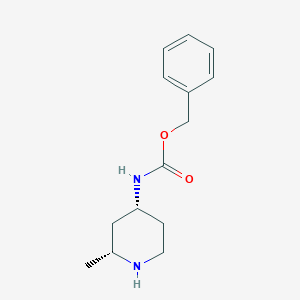

Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate

描述

Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate is a chiral piperidine derivative featuring a benzyl carbamate group at the 4-position and a methyl substituent at the 2-position of the piperidine ring. The (2R,4R) stereochemistry defines its three-dimensional conformation, influencing its interactions with biological targets and physicochemical properties. Its structural uniqueness lies in the combination of stereochemistry, carbamate functionality, and methyl substitution, which collectively modulate solubility, metabolic stability, and binding affinity .

属性

IUPAC Name |

benzyl N-[(2R,4R)-2-methylpiperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-13(7-8-15-11)16-14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3,(H,16,17)/t11-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFYFYJXRLTUNU-DGCLKSJQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Piperidine Ring Formation and Stereochemical Control

The (2R,4R)-2-methylpiperidin-4-yl backbone is typically constructed via reductive amination or cyclization of appropriately substituted precursors. For example, 1-benzyl-4-methylpiperidin-4-amine intermediates are often synthesized from 4-piperidone derivatives. A patent by CN105237463A details a six-step process starting from N-benzyl-4-carbonyl-ethyl nipecotate, involving ammonolysis, Grignard addition, hydrogenolytic deprotection, and salt formation. Key steps include:

-

Reductive amination : Raney nickel-catalyzed hydrogenation of 1-benzylpiperidin-4-one with ammonia yields the piperidine amine.

-

Stereoselective resolution : Chiral auxiliaries or enzymatic methods ensure the (2R,4R) configuration. For instance, L-di-p-toluoyltartaric acid resolves racemic mixtures during salt formation.

Carbamate Installation via Benzyl Chloroformate

The carbamate group is introduced by reacting the piperidine amine with benzyl chloroformate (Cbz-Cl). VulcanChem outlines this step using protected piperidine derivatives under basic conditions (e.g., Na₂CO₃ or Et₃N) in dichloromethane or THF. For example:

This reaction proceeds at 0–25°C to minimize side reactions, with yields exceeding 70% after purification by extraction and chromatography.

Optimized Synthetic Protocols

Stepwise Procedure from CN105237463A

The Chinese patent CN105237463A provides a scalable route avoiding hazardous reagents like LiAlH₄:

-

Ammonolysis : N-Benzyl-4-carbonyl-ethyl nipecotate reacts with 25% aqueous NH₃ in ethanol at 30–40°C for 16–30 hours.

-

Grignard Addition : Methylmagnesium bromide in THF at −70°C to 0°C introduces the methyl group.

-

Hydrogenation : Raney nickel catalyzes H₂-mediated debenzylation at 10–80°C.

-

Carbamate Formation : Benzyl chloroformate in CH₂Cl₂/Na₂CO₃ yields the carbamate.

-

Salt Formation : L-Di-p-toluoyltartaric acid in methanol-water precipitates the enantiomerically pure product.

Key Data :

Alternative Route via Reductive Amination

A method from Asian Journal of Chemistry modifies reductive amination conditions for piperidin-4-yl-carbamates:

-

Reductive Amination : 1-Benzylpiperidin-4-one + NH₃ → 1-benzyl-4-methylpiperidin-4-amine (Raney Ni, H₂, 50°C).

-

Deprotection : H₂/Pd-C removes the benzyl group.

-

Carbamate Coupling : Benzyl chloroformate in EtOAc/NaHCO₃.

Advantages :

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

-

Solvent : Dichloromethane and THF are optimal for carbamate formation due to their inertness and solubility. Ethanol/water mixtures facilitate salt formation.

-

Temperature : Grignard reactions require cryogenic conditions (−70°C) to prevent overalkylation, while hydrogenations proceed efficiently at 50°C.

Catalyst Selection

-

Raney Nickel : Preferred for reductive amination (cheaper than Pd/C).

-

Palladium on Carbon : Critical for debenzylation without affecting the carbamate.

Comparative Yield Data

| Method | Key Steps | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| CN105237463A Patent | 6-step, L-DTTA resolution | 23.8 | >99 | |

| VulcanChem Protocol | Cbz-Cl coupling | 70–75 | 95–98 | |

| Reductive Amination Route | Raney Ni, H₂ | 65–75 | 98 |

Challenges and Solutions

-

Stereochemical Purity : Racemization during Grignard addition is mitigated by low temperatures (−70°C) and chiral resolving agents.

-

Byproduct Formation : Overalkylation is minimized using stoichiometric benzyl chloroformate and slow addition techniques.

-

Scale-Up Issues : Patent CN105237463A reports successful kilogram-scale production with 23% yield, emphasizing process safety and solvent recycling .

化学反应分析

Types of Reactions

Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic chemistry. The compound can undergo several reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of derivatives that possess distinct chemical properties .

Synthetic Routes

The synthesis typically involves the reaction of benzyl chloroformate with (2R,4R)-2-methylpiperidine in the presence of a base like triethylamine. The reaction conditions generally include dichloromethane as a solvent and temperatures ranging from 0 to 25°C . Industrially, continuous flow reactors may be utilized to enhance efficiency and yield during production .

Biological Research

Enzyme Inhibition Studies

Research has indicated that this compound exhibits potential biological activities, particularly as an enzyme inhibitor. Studies have shown that it can interact with specific enzymes involved in metabolic pathways, which could lead to its use as a therapeutic agent .

Receptor Binding

The compound's interaction with biological receptors is also under investigation. Its ability to bind to certain receptors can influence physiological processes, making it a candidate for further exploration in pharmacological applications .

Medicinal Applications

Therapeutic Potential

Current research is exploring the use of this compound as a potential therapeutic agent for various diseases. Its structural properties suggest that it may have efficacy in treating conditions related to enzyme dysfunction or receptor malfunctions .

Cancer Research

In recent studies, compounds similar to this compound have been identified as inhibitors of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation and cancer progression. This suggests that this compound could potentially be developed into a cancer treatment .

Industrial Applications

Catalyst Development

In industrial chemistry, this compound is being explored for its potential role as a catalyst in various chemical reactions. Its unique structure may enhance reaction rates or selectivity in synthetic processes .

作用机制

The mechanism of action of Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

相似化合物的比较

Structural and Stereochemical Analysis

- Piperidine vs. The methyl group at the 2-position introduces steric hindrance, which may restrict rotation and stabilize specific conformations .

- Stereochemistry : The (2R,4R) configuration distinguishes it from compounds like (3R,4R)-methylamine derivatives , altering spatial orientation and chiral recognition in biological systems.

Functional Group Impact

- Carbamate Group : Present in all analogs, this group provides hydrolytic stability compared to esters but may reduce membrane permeability due to polarity. The benzyl moiety enhances lipophilicity, aiding passive diffusion .

- Halogenated Analogs: Fluorine in and chlorine in alter electronic properties, with fluorine improving metabolic stability and chlorine increasing reactivity.

Pharmacokinetic Considerations

- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases. The target compound’s free base form may require formulation adjustments for bioavailability.

生物活性

Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 248.32 g/mol

Its structure includes a benzyl group attached to a piperidine derivative, which is known to influence its biological activity significantly.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound interacts with specific enzymes, modulating their activity. For instance, it has been noted for its potential in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

- Receptor Binding : The compound may bind to various receptors, altering their signaling pathways. Research indicates that it could affect neurotransmitter systems, which are crucial for cognitive functions.

Antimicrobial Activity

Recent studies have indicated that this compound may possess antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell membrane integrity .

Anticancer Potential

Research has shown that compounds similar to this compound can exhibit anticancer activities. For example, derivatives have been studied for their ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

- Study on AChE Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit AChE activity, suggesting potential applications in treating Alzheimer's disease .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the piperidine moiety in enhancing this activity .

- Anticancer Activity : Another research found that modifications of piperidine derivatives led to increased cytotoxicity against various cancer cell lines. The presence of the carbamate group was essential for maintaining biological activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | AChE inhibition, antimicrobial |

| Benzyl ((2R,4R)-2-ethylpiperidin-4-yl)carbamate | Similar structure with ethyl group | Potentially lower AChE inhibition |

| Benzyl ((2R,4R)-2-phenylpiperidin-4-yl)carbamate | Contains a phenyl group | Different receptor binding profile |

The structural variations significantly impact their biological activities and mechanisms of action.

常见问题

Q. What are the common synthetic routes for preparing Benzyl ((2R,4R)-2-methylpiperidin-4-yl)carbamate, and how is stereochemistry controlled?

The compound is typically synthesized via carbamate protection of the amine group in (2R,4R)-2-methylpiperidin-4-amine. A standard approach involves reacting the amine with benzyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Stereochemical control is achieved by starting with enantiomerically pure piperidine derivatives or using chiral catalysts during intermediate steps. For example, biocatalytic methods involving enantioselective transamination have been employed for analogous compounds to ensure (2R,4R) configuration .

Q. How is the carbamate protecting group in this compound deprotected, and what are the stability considerations?

The benzyl carbamate (Cbz) group is cleaved under hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid). Stability studies show that Cbz groups are resistant to bases (pH ≤ 12 at RT) and nucleophiles but degrade under strong acids (pH < 1 at 100°C) or reductive environments (e.g., Na/NH₃). Selectivity must be ensured if other sensitive functional groups are present .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral signatures should be observed?

- NMR : The piperidine ring protons appear as distinct multiplet signals between δ 1.5–3.5 ppm. The benzyl group shows aromatic protons (δ 7.2–7.4 ppm) and a carbamate NH signal (δ 5.0–5.5 ppm).

- IR : A strong carbonyl stretch (C=O) near 1700 cm⁻¹ confirms the carbamate group.

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular weight (e.g., ~265 g/mol for the base structure). Crystallographic validation via SHELX software is recommended for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can experimental design address contradictions in reaction yields during scale-up synthesis?

Yield discrepancies often arise from incomplete mixing or temperature gradients in large batches. Statistical optimization (e.g., Design of Experiments, DoE) can identify critical parameters like solvent polarity, catalyst loading, and reaction time. For example, switching from THF to CHCl₃/MeOH mixtures improved yields in related carbamate syntheses by enhancing solubility . Parallel monitoring via HPLC or in-situ IR ensures reaction progression aligns with small-scale trials .

Q. What methodological challenges arise in resolving enantiomeric impurities, and how are they mitigated?

Enantiomeric impurities in the (2R,4R) configuration can originate from racemization during deprotection or synthesis. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. Alternatively, enzymatic resolution using lipases or esterases selectively hydrolyzes undesired stereoisomers. Computational modeling (e.g., DFT) predicts energetically favorable pathways to minimize racemization .

Q. How do pH and solvent choice influence the stability of this compound during biological assays?

Stability studies show that benzyl carbamates degrade rapidly in aqueous buffers at pH > 9 (e.g., hydrolysis to piperidine and CO₂). For cell-based assays, use aprotic solvents like DMSO and maintain pH 4–7. Pre-formulation studies with differential scanning calorimetry (DSC) assess compatibility with excipients .

Data Contradiction Analysis

Q. Conflicting reports exist on the efficacy of hydrogenolysis vs. acidolysis for Cbz removal. How should researchers evaluate these methods?

Hydrogenolysis (H₂/Pd-C) is preferred for clean deprotection but requires inert atmospheres and risks over-reduction of other groups (e.g., aryl halides). Acidolysis (e.g., 33% HBr/HOAc) is faster but may protonate basic piperidine nitrogens, complicating downstream steps. Comparative kinetic studies under controlled conditions (temperature, catalyst purity) are critical. For instance, Pd-C catalyst poisoning by sulfur impurities can falsely suggest method inefficacy .

Methodological Best Practices

Q. What protocols ensure reproducibility in crystallizing this compound for X-ray diffraction studies?

Q. How are computational tools integrated to predict reactivity and optimize synthesis?

Molecular docking (AutoDock Vina) models interactions with enzymes in biocatalytic routes, while Gaussian-based DFT calculations predict transition states for stereochemical control. Machine learning platforms (e.g., Chemputer) automate reaction condition screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。